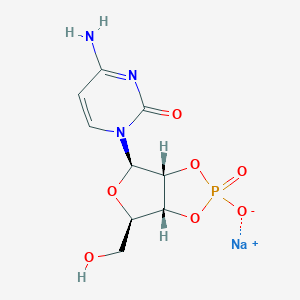![molecular formula C5H5N B097514 Bicyclo[1.1.0]butane-1-carbonitrile CAS No. 16955-35-4](/img/structure/B97514.png)
Bicyclo[1.1.0]butane-1-carbonitrile
Vue d'ensemble
Description
Bicyclo[1.1.0]butane-1-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound with a molecular formula of C7H7N. It is a colorless liquid that is used in various scientific research applications.1.0]butane-1-carbonitrile.
Mécanisme D'action
The mechanism of action of Bicyclo[1.1.0]butane-1-carbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in organometallic chemistry.
Effets Biochimiques Et Physiologiques
There is limited information available regarding the biochemical and physiological effects of Bicyclo[1.1.0]butane-1-carbonitrile. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bicyclo[1.1.0]butane-1-carbonitrile in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a reactant in organic reactions. Additionally, it is relatively non-toxic and non-irritating, making it a safer alternative to other chemicals.
However, one of the limitations of using Bicyclo[1.1.0]butane-1-carbonitrile is its cost. It is a relatively expensive chemical, which may limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the use of Bicyclo[1.1.0]butane-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential as a ligand in organometallic chemistry. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
Bicyclo[1.1.0]butane-1-carbonitrile can be synthesized through several methods. One of the most common methods is the reaction of norbornene with cyanogen bromide in the presence of a base such as sodium carbonate. Another method involves the reaction of norbornene with cyanogen chloride in the presence of a catalyst such as copper(I) chloride.
Applications De Recherche Scientifique
Bicyclo[1.1.0]butane-1-carbonitrile has various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in organometallic chemistry and as a reactant in organic reactions. Additionally, it is used in the production of polymers and as a solvent in analytical chemistry.
Propriétés
IUPAC Name |
bicyclo[1.1.0]butane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c6-3-5-1-4(5)2-5/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMXXJOMACYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168721 | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.0]butane-1-carbonitrile | |
CAS RN |
16955-35-4 | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016955354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)











